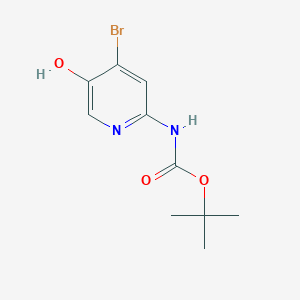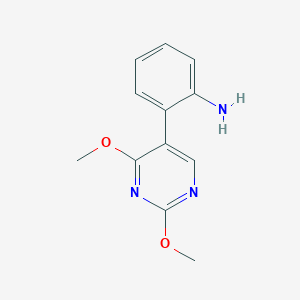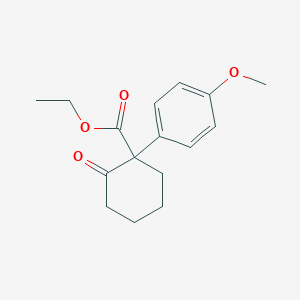
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a methoxyphenyl group, an oxo group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of a dual catalyst system, such as Co-NiO, to catalyze the reaction between 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol and ethanol. This method offers the advantage of shorter reaction times and higher yields, making it suitable for industrial production .
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. For example, oxidation with potassium permanganate can yield 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: 1-(4-methoxyphenyl)-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of cyclohexane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is primarily related to its chemical structure. The presence of the methoxyphenyl group and the oxo group allows the compound to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.
相似化合物的比较
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in the presence of a pyrrole ring instead of a cyclohexane ring.
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound contains a pyrazolo[3,4-c]pyridine ring and is used as a factor Xa inhibitor.
The unique combination of the cyclohexane ring, methoxyphenyl group, and oxo group in ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChI 键 |
MXHSUAJIDRSFFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


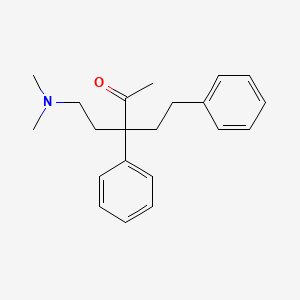
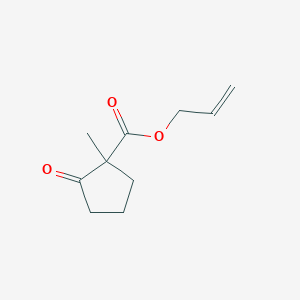

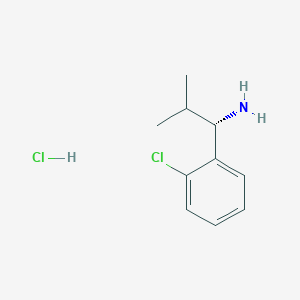
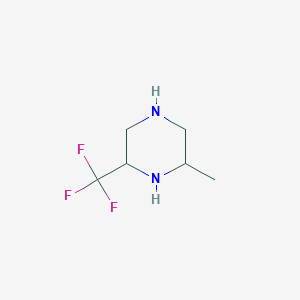
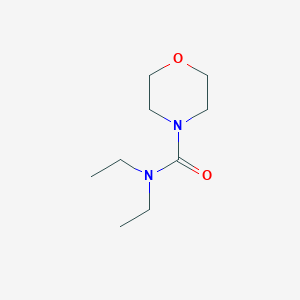
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
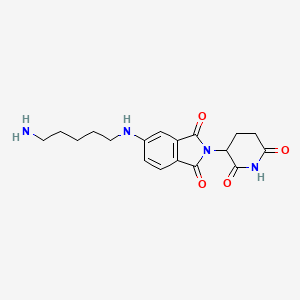
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
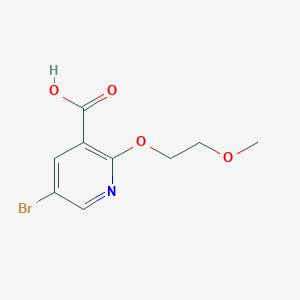
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
